Heptafluoro-1-iodopropane
Description
Heptafluoro-1-iodopropane (CAS 754-34-7, C₃F₇I) is a perfluoroalkyl iodide with a molecular weight of 295.93 g/mol . It is stabilized with copper to prevent decomposition and is primarily used in organic synthesis, halogen bonding studies, and as a precursor in photochemical reactions . Key properties include:
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGYEAXBNRVNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061073 | |
| Record name | Heptafluoropropyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |
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Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-34-7, 27636-85-7 | |
| Record name | Perfluoropropyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754347 | |
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| Record name | Propane, heptafluoroiodo- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluoro-1-iodopropane | |
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| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo- | |
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| Record name | Heptafluoropropyl iodide | |
| Source | EPA DSSTox | |
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| Record name | Heptafluoroiodopropane | |
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| Record name | Heptafluoro-1-iodopropane | |
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Preparation Methods
Yield Optimization and Byproduct Management
The 63.7% yield reflects challenges in byproduct formation, primarily silver iodide (AgI) and carbon dioxide. Centrifugation and fractional distillation are employed to isolate the product. Impurities such as unreacted iodine and ether residues are removed via rectification through a Heligrid-packed column.
Table 1: Synthesis Parameters for AgC₃F₇COO-I₂ Reaction
| Parameter | Value | Source |
|---|---|---|
| Starting Material Mass | 21.7 lbs AgC₃F₇COO, 19 lbs I₂ | |
| Yield | 63.7% | |
| Solvent System | Anhydrous ether/pentane | |
| Purification Method | Centrifugation, distillation |
Alternative Pathways and Theoretical Considerations
While the AgC₃F₇COO-I₂ method dominates the literature, other potential routes merit discussion despite limited experimental validation in the reviewed sources.
Industrial-Scale Production Challenges
Scaling the AgC₃F₇COO-I₂ reaction introduces practical hurdles:
-
Cost of Silver Salts : Silver heptafluorobutyrate is expensive, necessitating efficient recycling of silver byproducts.
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Iodine Handling : Large-scale iodine use requires corrosion-resistant equipment and strict safety protocols.
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Solvent Recovery : Ether and pentane necessitate closed-loop systems to minimize volatile organic compound (VOC) emissions .
Chemical Reactions Analysis
Types of Reactions: Heptafluoro-1-iodopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as fluoride ions, under appropriate conditions.
Addition Reactions: It can participate in addition reactions with unsaturated carbon-carbon bonds, particularly in the presence of light or one-electron reducing agents.
Common Reagents and Conditions:
Fluoride Ions: Used in substitution reactions to replace the iodine atom.
Light or Reducing Agents: Facilitate addition reactions with unsaturated bonds.
Major Products:
Heptafluoro-2-propyl Derivatives: Formed through nucleophilic addition reactions.
Scientific Research Applications
One of the primary applications of heptafluoro-1-iodopropane is in the study of halogen bonding . Research has shown that this compound can form complexes with various nucleophiles, such as pyridine, through halogen bonding interactions.
Case Study: Halogen Bonding with Pyridine
A study utilized FTIR and ^19F NMR spectroscopy to investigate the halogen bonding between pyridine and this compound. The results indicated that the formation of halogen bonds resulted in significant shifts in vibrational frequencies, suggesting strong intermolecular interactions. The binding constants for these complexes were determined using NMR titration experiments, revealing insights into the solvent effects on halogen bonding strength .
Supramolecular Chemistry
This compound plays a crucial role in supramolecular chemistry, particularly in the design of molecular assemblies and self-assembled structures. Its ability to form halogen bonds allows it to act as a building block in creating complex molecular architectures.
Application Example: Molecular Self-Assembly
In recent research, this compound was used as a donor molecule in self-assembly processes involving azabenzenes (e.g., pyridine). The study employed Raman spectroscopy alongside density functional theory (DFT) calculations to analyze the vibrational frequency shifts upon complex formation, contributing to the understanding of charge transfer mechanisms within these systems .
Material Science
In material science, this compound is investigated for its potential applications in developing new materials with unique properties due to its fluorinated structure. The compound's high electronegativity and low surface energy make it suitable for use in coatings and surface treatments.
Example: Coating Applications
Research indicates that fluorinated compounds like this compound can enhance the hydrophobicity and chemical resistance of coatings, making them ideal for applications in harsh environments .
Drug Design and Biomolecular Recognition
The unique properties of halogen bonds have also made this compound relevant in drug design and biomolecular recognition. The ability to form stable complexes with biological molecules can facilitate the development of new therapeutic agents.
Case Study: Drug Interaction Studies
In drug design research, this compound has been explored for its interactions with various biological targets, leveraging its halogen bonding capabilities to improve binding affinities and selectivity .
Mechanism of Action
The mechanism of action of heptafluoro-1-iodopropane involves its ability to participate in nucleophilic substitution and addition reactionsThis reactivity is facilitated by the electron-withdrawing effects of the fluorine atoms, which stabilize the transition state during the reaction .
Comparison with Similar Compounds
Structural Isomers: Heptafluoro-2-iodopropane (iso-C₃F₇I)
CAS 677-69-0 (C₃F₇I) shares the same molecular formula but differs in iodine position.
Longer-Chain Analogs: Nonafluoro-1-iodobutane (C₄F₉I)
CAS 374-98-1 (C₄F₉I) has an additional CF₂ group.
- IR spectral features: Distinct peaks at 1346, 1199, and 1091 cm⁻¹, differing from this compound’s 1330 and 1273 cm⁻¹ .
- Applications : Effective in transmembrane anion transport due to stronger halogen-bonding interactions with crown ethers, unlike this compound .
Key Research Findings
- Halogen Bonding : this compound induces a blue shift (+5 cm⁻¹) in pyridine’s ring breathing mode, stronger than iso-C₃F₇I (+3 cm⁻¹), indicating superior electron-accepting ability .
- Thermal Stability : Stabilization with copper prevents iodine loss, a critical advantage over unstabilized analogs .
- Cost and Availability: this compound is priced at $76.70/25 g (Aldrich), while longer-chain derivatives like nonafluoro-1-iodobutane are less commercially prevalent .
Biological Activity
Heptafluoro-1-iodopropane, a halogenated organic compound, has garnered attention for its potential biological activities, particularly in the context of its interactions with biological membranes and its role as a halogen bond donor. This article delves into the compound's biological activity, supported by relevant research findings, case studies, and data tables.
This compound (C3F7I) is characterized by a highly fluorinated carbon chain with an iodine atom. The presence of fluorine atoms enhances its lipophilicity and stability, making it a subject of interest in various chemical and biological studies. The molecular structure allows for unique interactions with biological systems, particularly through halogen bonding.
Halogen Bonding
Halogen bonds are non-covalent interactions that occur between a halogen atom and an electron-rich site. This compound acts as a halogen bond donor, facilitating the transport of anions across lipid bilayers. Research indicates that compounds with strong halogen bond capabilities can enhance transmembrane transport processes, which is crucial for cellular functions.
In a study evaluating various perfluorinated molecules, it was found that this compound exhibited significant activity in facilitating the transport of anions across lipid membranes. The effective concentration () for this compound was determined to be 21.6 μM, indicating its potency in this role .
Transmembrane Anion Transport
A notable study utilized large unilamellar vesicles (LUVs) composed of egg yolk phosphatidylcholine to assess the transport efficiency of this compound. The results demonstrated that this compound effectively collapsed transmembrane pH gradients by facilitating anion transport, confirming its role as an efficient transporter in lipid bilayers .
Comparison with Other Halogenated Compounds
In comparative analyses, this compound was shown to have higher transport activity than shorter-chain perfluorinated compounds. For instance, perfluoroiodohexane displayed an value of 3.07 μM, highlighting the relationship between molecular structure and transport efficacy .
Data Table: Biological Activity Comparison
| Compound | (μM) | Transport Mechanism |
|---|---|---|
| This compound | 21.6 | Anion transport via halogen bonding |
| Perfluoroiodohexane | 3.07 | Anion transport via halogen bonding |
| Iodobutane | 30.0 | Anion transport |
Implications for Future Research
The ability of this compound to facilitate ion transport suggests potential applications in drug delivery systems and biochemical assays where controlled ion movement is critical. Further studies are needed to explore its interactions with various biological membranes and its potential toxicity profiles.
Q & A
Q. What computational models are suitable for predicting this compound’s reactivity in novel reaction systems?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic structures and reaction pathways. Molecular dynamics (MD) simulations predict solvent interactions and diffusion coefficients. Validate models against experimental kinetic data (e.g., Arrhenius parameters) to refine accuracy .
Q. How can conflicting data on this compound’s thermodynamic stability be resolved?
- Methodological Answer : Conduct meta-analyses of published datasets to identify methodological inconsistencies (e.g., calibration errors, sampling biases). Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) and apply statistical tools (e.g., ANOVA) to isolate variables. Cross-reference with analogous perfluorinated compounds to identify trends .
Q. What strategies optimize the selectivity of this compound in multi-step synthetic pathways?
- Methodological Answer : Use kinetic vs. thermodynamic control: adjust temperature, solvent polarity, and catalyst loading (e.g., transition-metal catalysts). Monitor intermediate stability via in-situ spectroscopy (e.g., Raman). High-throughput screening (HTS) can identify optimal conditions for yield and selectivity .
Q. How do structural modifications of this compound influence its environmental persistence and degradation mechanisms?
- Methodological Answer : Compare degradation rates of structural analogs (e.g., perfluoroalkyl iodides vs. bromides) using accelerated aging tests (UV exposure, hydrolysis). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation byproducts. Computational toxicity models (e.g., QSAR) predict eco-toxicological impacts .
Methodological Frameworks
Q. What frameworks ensure rigor in formulating research questions about this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to isolate variables. Pilot studies and power analyses ensure statistical validity .
Q. How can researchers systematically address gaps in existing literature on this compound?
- Methodological Answer : Conduct systematic reviews using databases like SciFinder and Reaxys, filtering for peer-reviewed studies post-2000. Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") to exclude non-academic sources. Annotate discrepancies in synthesis protocols or analytical results .
Data Presentation Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
